

1H NMR spectrum of 1-(4-Chlorophenyl)propan-1-amine

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)propan-1-amine

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An In-depth Technical Guide to the 1H NMR Spectrum of **1-(4-Chlorophenyl)propan-1-amine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of **1-(4-Chlorophenyl)propan-1-amine**. It includes a detailed summary of spectral data, a standard experimental protocol for data acquisition, and a visual representation of the proton coupling relationships within the molecule.

Molecular Structure and Proton Environment

1-(4-Chlorophenyl)propan-1-amine possesses a chiral center at the benzylic position (C1), leading to distinct chemical environments for the protons on the propyl chain and the aromatic ring. The structure contains a 4-substituted chlorophenyl ring and a propan-1-amine group. The proton environments are labeled as follows for the purpose of spectral assignment:

- Ha: The methyl protons (-CH₃)
- Hb: The methylene protons (-CH₂-)
- Hc: The methine proton (-CH-)
- Hd & He: The aromatic protons on the chlorophenyl ring
- Hn: The amine protons (-NH₂)

¹H NMR Spectral Data

The ¹H NMR spectrum of **1-(4-Chlorophenyl)propan-1-amine** was recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The resulting data are summarized in the table below.

Proton Assignment	Chemical Shift (δ) [ppm]	Integration (No. of Protons)	Multiplicity	Coupling Constant (J) [Hz]
Ha (-CH ₃)	0.85	3H	Triplet (t)	7.3
Hb (-CH ₂ -)	1.58-1.74	2H	Multiplet (m)	-
Hc (-CH-)	3.80	1H	Triplet (t)	7.0
Hd & He (Ar-H)	7.21-7.40	4H	Multiplet (m)	-
Hn (-NH ₂)	Not explicitly resolved*	2H	-	-

Note: Amine protons often appear as a broad singlet and may exchange with trace amounts of water in the solvent, which can lead to their signal being less distinct or absent from the reported data. Their chemical shift can vary significantly depending on concentration and solvent purity.

The spectral data was sourced from a publicly available synthesis report.[\[1\]](#)

Interpretation of the Spectrum

- Aliphatic Region:
 - The upfield triplet at 0.85 ppm corresponds to the three protons of the methyl group (Ha). It is split into a triplet by the two adjacent methylene protons (Hb), with a coupling constant of 7.3 Hz.[\[1\]](#)
 - The multiplet observed between 1.58 and 1.74 ppm is assigned to the two diastereotopic methylene protons (Hb).[\[1\]](#) These protons are coupled to both the methyl protons (Ha) and the methine proton (Hc), resulting in a complex splitting pattern.

- The triplet at 3.80 ppm is attributed to the single methine proton (Hc) at the chiral center. [1] It is coupled to the adjacent methylene protons (Hb), giving rise to a triplet with a coupling constant of 7.0 Hz.[1]
- Aromatic Region:
 - The multiplet in the range of 7.21-7.40 ppm represents the four protons of the 1,4-disubstituted benzene ring.[1] Due to the symmetry of the substitution pattern, these protons give rise to what appears as a complex multiplet, which is characteristic of an AA'BB' spin system.

Experimental Protocol: ^1H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ^1H NMR spectrum for a small organic molecule like **1-(4-Chlorophenyl)propan-1-amine**.

4.1 Sample Preparation:

- Sample Weighing: Approximately 5-25 mg of **1-(4-Chlorophenyl)propan-1-amine** is accurately weighed into a clean, dry vial.[1]
- Solvent Addition: The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solvent should contain a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Dissolution: The vial is gently agitated to ensure complete dissolution of the sample. If necessary, a vortex mixer can be used.
- Filtration and Transfer: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[2]
- Capping and Labeling: The NMR tube is securely capped and properly labeled.

4.2 Data Acquisition:

- Instrument: A 300 MHz NMR spectrometer (e.g., Bruker Avance 300) is used for data acquisition.

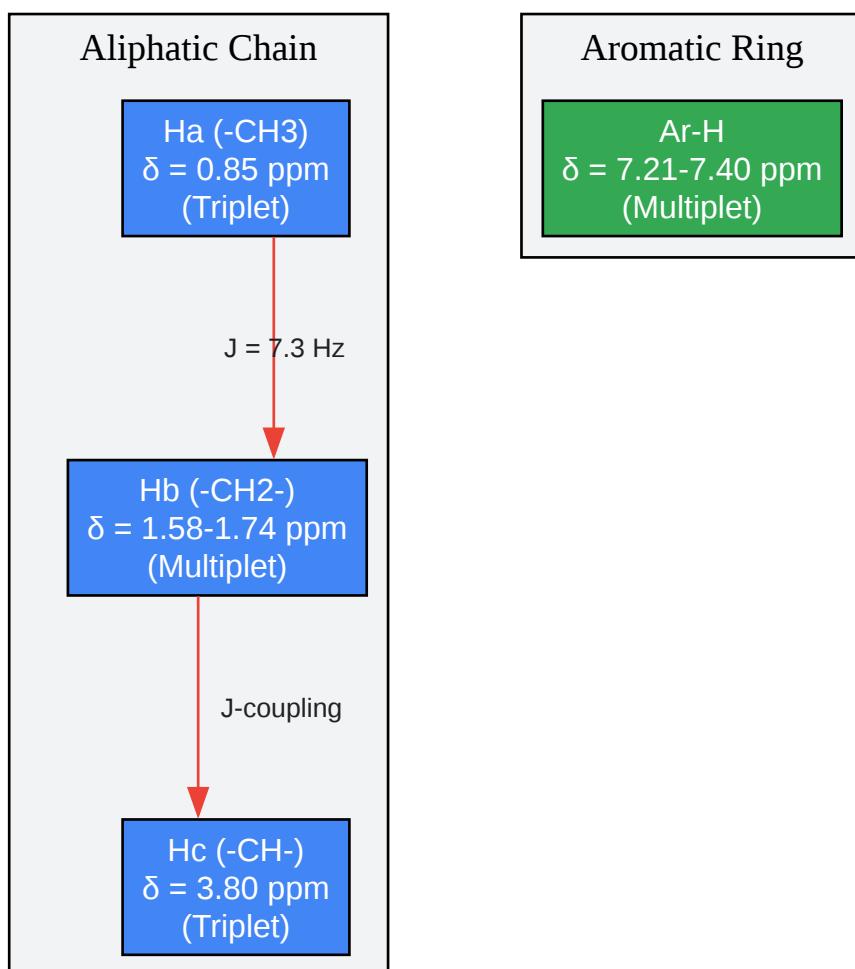
- Insertion: The NMR tube is placed in a spinner turbine and its depth is adjusted using a depth gauge before being inserted into the magnet.
- Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the CDCl_3 solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
- Acquisition Parameters: Standard acquisition parameters for a ^1H NMR spectrum are loaded. This typically includes a 90° pulse angle, a spectral width of approximately 12-15 ppm, and an acquisition time of 2-4 seconds.
- Data Collection: A number of scans (typically 8 to 16) are acquired to achieve an adequate signal-to-noise ratio. The free induction decay (FID) signal is recorded.

4.3 Data Processing:

- Fourier Transform: The accumulated FID is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
- Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
- Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
- Integration and Peak Picking: The integral curves are calculated to determine the relative number of protons corresponding to each signal. The chemical shift of each peak is then determined.

Visualization of Proton Coupling

The following diagram illustrates the through-bond coupling relationships (J -coupling) between the aliphatic protons of **1-(4-Chlorophenyl)propan-1-amine**, as inferred from the ^1H NMR data.



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